molecular formula C₁₅H₁₈INO₂ B015988 N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester CAS No. 136794-87-1

N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester

Cat. No. B015988
CAS RN: 136794-87-1
M. Wt: 371.21 g/mol
InChI Key: IBOZZWGMZPMXBO-WCFLAILDSA-N
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Description

“N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” is a cocaine analog with a higher affinity for the dopamine transporter (DAT). It has been suggested that it may be potentially useful in interfering with cocaine’s actions in the brain . It has also shown the greatest affinity for the serotonin transporter .


Synthesis Analysis

The synthesis of “N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” involves the coupling of the appropriate organometallic reagents to 3 beta-(4’-iodophenyl)tropane-2 beta-carboxylic acid methyl ester or to an N-protected derivative of it followed by N-demethylation or removal of the protecting group .


Molecular Structure Analysis

The molecular formula of “N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” is C15H18INO2 .


Chemical Reactions Analysis

“N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” has shown enhanced affinity at the serotonin and norepinephrine transporter as a result of demethylation .


Physical And Chemical Properties Analysis

“N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” has a molecular weight of 371.21 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3. It has a Rotatable Bond Count of 3. Its Exact Mass and Monoisotopic Mass are 371.03823 g/mol. Its Topological Polar Surface Area is 38.3 Ų .

Scientific Research Applications

N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester is extensively used in scientific research to study the mechanisms of dopamine neurotransmission in the brain. It is used to investigate the role of dopamine transporters in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. This compound is also used as a radioligand in positron emission tomography (PET) imaging studies to visualize the distribution of dopamine transporters in the brain.

Mechanism of Action

Target of Action

The primary targets of N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two important neurotransmitters involved in mood regulation, anxiety, and cognition.

Mode of Action

This compound interacts with its targets by binding to the serotonin and norepinephrine transporters. The demethylation of the compound results in enhanced affinity for these transporters . This means that the compound can bind more effectively to these transporters, inhibiting their function and leading to an increase in the concentration of serotonin and norepinephrine in the synaptic cleft.

Result of Action

The result of the compound’s action is an increase in the concentration of serotonin and norepinephrine in the synaptic cleft. This can lead to enhanced neurotransmission and potential therapeutic effects such as mood elevation or reduction in anxiety .

Advantages and Limitations for Lab Experiments

N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester has several advantages for lab experiments. It is a potent and selective inhibitor of DAT, making it an ideal tool to study the mechanisms of dopamine neurotransmission. This compound is also stable and can be stored for extended periods, making it a convenient compound to work with. However, this compound has some limitations for lab experiments. It is a synthetic compound that requires expertise in organic chemistry to synthesize. Furthermore, this compound is a controlled substance and requires special permits for its use in research.

Future Directions

There are several future directions for the use of N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester in scientific research. One direction is to investigate the role of dopamine transporters in neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Another direction is to use this compound as a radioligand in PET imaging studies to visualize the distribution of dopamine transporters in the brain. Furthermore, future research can focus on the development of new compounds based on this compound that can be used as potential therapeutics for neurological disorders.
Conclusion
In conclusion, this compound (this compound) is a synthetic compound that is extensively used in scientific research to study the mechanisms of dopamine neurotransmission in the brain. It is a potent inhibitor of the dopamine transporter (DAT) and has significant biochemical and physiological effects. This compound has several advantages for lab experiments, but it also has some limitations. Future research can focus on investigating the role of dopamine transporters in neurological disorders and developing new compounds based on this compound for potential therapeutics.

properties

IUPAC Name

methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18INO2/c1-19-15(18)14-12(8-11-6-7-13(14)17-11)9-2-4-10(16)5-3-9/h2-5,11-14,17H,6-8H2,1H3/t11?,12?,13-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOZZWGMZPMXBO-WCFLAILDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1[C@H]2CCC(N2)CC1C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929547
Record name Methyl 3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136794-87-1
Record name N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136794871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester
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N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester
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N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester
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N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester

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